molecular formula C10H11N3O3 B15313080 3-(3-methyl-6-oxo-1(6H)-pyridazinyl)-2,6-Piperidinedione

3-(3-methyl-6-oxo-1(6H)-pyridazinyl)-2,6-Piperidinedione

Cat. No.: B15313080
M. Wt: 221.21 g/mol
InChI Key: DIFWSWHPHBZMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-2,6-dione is a heterocyclic compound that features a pyridazine ring fused with a piperidine-2,6-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-6-oxo-1,6-dihydropyridazine with piperidine-2,6-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyridazine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine or piperidine derivatives.

Scientific Research Applications

3-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione
  • N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Comparison

3-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-2,6-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

3-(3-methyl-6-oxopyridazin-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C10H11N3O3/c1-6-2-5-9(15)13(12-6)7-3-4-8(14)11-10(7)16/h2,5,7H,3-4H2,1H3,(H,11,14,16)

InChI Key

DIFWSWHPHBZMAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C=C1)C2CCC(=O)NC2=O

Origin of Product

United States

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